molecular formula C9H16ClNO2 B2374391 (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride CAS No. 795309-08-9

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride

Cat. No.: B2374391
CAS No.: 795309-08-9
M. Wt: 205.68
InChI Key: HNWWZTQTDPQDDI-DBRSYPHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride” is an amino acid derivative . It has a molecular formula of C9H16ClNO2 and a molecular weight of 205.68 .

Scientific Research Applications

Synthesis and Chemical Properties

The compound (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride has been a subject of interest in the field of organic chemistry for its unique structural properties and potential applications. A study by Benedek et al. (2008) demonstrated the synthesis of related compounds, highlighting the potential of such structures in chemical synthesis and their stereochemistry, as evidenced through NMR spectroscopy (Benedek et al., 2008). Additionally, Tanaka et al. (2001) synthesized a hybrid tripeptide containing an eight-membered cyclic beta-amino acid similar to (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid, showcasing its utility in peptide design (Tanaka et al., 2001).

Applications in Foldamers

Kwon et al. (2015) explored the use of cis-2-Aminocyclohex-4-enecarboxylic acid, a related compound, as a building block for helical foldamers. This study indicates the potential of this compound in constructing foldamers, which are synthetic molecules that mimic the structures of proteins (Kwon et al., 2015).

Potential in Medicinal Chemistry

In the realm of medicinal chemistry, this compound and its derivatives have been studied for their potential applications. Huddle and Skinner (1971) investigated the synthesis of a structurally similar compound, exploring its relevance as a structural analog of natural amino acids and its potential as an antitumor agent (Huddle & Skinner, 1971). Additionally, Yoon and Cho (2015) studied the palladium-catalyzed cyclization of related compounds, which could be applicable in designing novel pharmaceuticals (Yoon & Cho, 2015).

Conformational Analysis and Structural Studies

Studies have also focused on the conformational analysis and structural characteristics of compounds similar to this compound. For example, Battistini et al. (2004) performed an enantioselective synthesis of a novel rigid and functionalized L-glutamic acid analogue, which demonstrates the importance of such compounds in understanding molecular conformations (Battistini et al., 2004).

Safety and Hazards

This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn .

Properties

IUPAC Name

(1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h1-2,7-8H,3-6,10H2,(H,11,12);1H/b2-1-;/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWWZTQTDPQDDI-DBRSYPHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1C[C@@H]([C@@H](CC/C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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